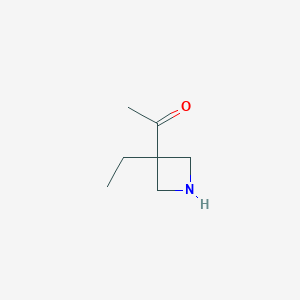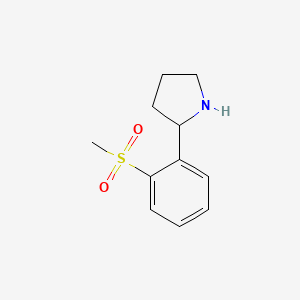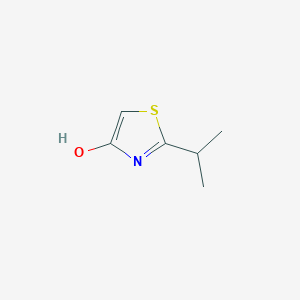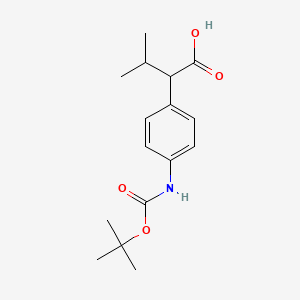
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is an organic compound with the molecular formula C10H15NO2S This compound features a butanoate ester functional group, an amino group, and a thiophene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 4-aminobutanol in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Methyl 4-hydroxy-4-(5-methylthiophen-2-yl)butanoate.
Substitution: Various amide derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-4-phenylbutanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 4-amino-4-(5-methylthiophen-2-yl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or other aromatic rings. This uniqueness makes it valuable in the synthesis of compounds with specific electronic or biological activities.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate |
InChI |
InChI=1S/C10H15NO2S/c1-7-3-5-9(14-7)8(11)4-6-10(12)13-2/h3,5,8H,4,6,11H2,1-2H3 |
InChI Key |
YVIBAOIVAZICLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)









![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)


